molecular formula C20H22N2O2 B10803032 N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)cyclohexanecarboxamide

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)cyclohexanecarboxamide

Cat. No.: B10803032
M. Wt: 322.4 g/mol
InChI Key: DAEWAKHRKCQMAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-601514 involves the formation of a pyrrolopyrimidine core structure. The key steps include the reaction of 3-aminophenyl with pyrrolo[2,3-d]pyrimidine under specific conditions to yield the desired compound . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of WAY-601514 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent ratios, and reaction times. The final product is purified using techniques such as crystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

WAY-601514 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

WAY-601514 has a wide range of scientific research applications:

Mechanism of Action

WAY-601514 exerts its effects by inhibiting glycogen synthase kinase 3 beta. This inhibition leads to an increase in the level of β-catenin, a downstream substrate of glycogen synthase kinase 3 beta in the Wnt signaling pathway. The compound binds to glycogen synthase kinase 3 beta with high affinity, preventing its activity and thereby modulating various cellular processes such as cell division, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WAY-601514

WAY-601514 is unique due to its high potency and selectivity for glycogen synthase kinase 3 beta. It has been shown to effectively induce neuronal differentiation in both pluripotent murine embryonal carcinoma cells and embryonic stem cells, making it a valuable tool in neurogenesis research .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)cyclohexanecarboxamide

InChI

InChI=1S/C20H22N2O2/c1-2-22-17-12-11-16(21-19(23)13-7-4-3-5-8-13)14-9-6-10-15(18(14)17)20(22)24/h6,9-13H,2-5,7-8H2,1H3,(H,21,23)

InChI Key

DAEWAKHRKCQMAT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4CCCCC4)C=CC=C3C1=O

Origin of Product

United States

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